An In-depth Technical Guide to the Physical Properties of (S)-1,1,1-Trifluoropropan-2-amine
An In-depth Technical Guide to the Physical Properties of (S)-1,1,1-Trifluoropropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,1,1-trifluoropropan-2-amine, a chiral fluorinated building block, is of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group. This guide provides a comprehensive overview of the essential physical properties of (S)-1,1,1-trifluoropropan-2-amine and its commonly used hydrochloride salt. A thorough understanding of these properties is critical for its effective handling, reaction optimization, purification, and formulation. This document consolidates key data, presents experimental protocols for property determination, and offers insights into the practical implications of these characteristics for research and development.
Introduction: The Significance of (S)-1,1,1-Trifluoropropan-2-amine in Modern Chemistry
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (CF₃), in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups. (S)-1,1,1-trifluoropropan-2-amine, also known as (S)-trifluoroisopropylamine, has emerged as a valuable chiral synthon for the introduction of the trifluoromethyl-ethylamine moiety in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its utility as an intermediate necessitates a detailed understanding of its physical characteristics to ensure reproducible and scalable chemical processes.[2]
This guide serves as a centralized resource for the physical properties of both the free amine and its hydrochloride salt, providing researchers with the data and procedural knowledge required for its confident application in synthesis and development.
Core Physical Properties
A precise knowledge of the physical properties of a compound is fundamental to its application in a laboratory or industrial setting. These properties dictate the choice of reaction conditions, purification methods, and storage protocols.
Tabulated Physical Properties
The following tables summarize the key physical properties for both (S)-1,1,1-trifluoropropan-2-amine (free amine) and its hydrochloride salt.
Table 1: Physical Properties of (S)-1,1,1-Trifluoropropan-2-amine (Free Amine)
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆F₃N | [3][4] |
| Molecular Weight | 113.08 g/mol | [3][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 58.9 ± 35.0 °C (at 760 Torr) | [3] |
| Density | 1.148 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [3] |
| Flash Point | -1.7 ± 10.6 °C | [3] |
| Refractive Index | Not available in searched literature |
Table 2: Physical Properties of (S)-1,1,1-Trifluoropropan-2-amine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇ClF₃N | [5] |
| Molecular Weight | 149.54 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 240 °C | [7] |
In-Depth Discussion of Physical Properties
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Boiling Point: The relatively low boiling point of the free amine suggests that it is a volatile compound. This property is advantageous for purification by distillation but also necessitates careful handling to prevent loss of material. The significant uncertainty in the reported boiling point highlights the need for careful experimental determination under controlled pressure.
-
Density: With a density greater than water, the free amine will form the lower layer in an immiscible aqueous mixture, a key consideration for extraction procedures.
-
Melting Point: The high melting point of the hydrochloride salt is characteristic of ionic compounds and indicates a stable crystalline lattice. This property is beneficial for its purification by recrystallization and for its long-term storage as a stable solid.
-
Solubility: The solubility of a compound dictates the choice of solvents for reactions, extractions, and purifications. While quantitative data is sparse in the literature, a qualitative assessment can be inferred from its structure.
-
Free Amine: As a small polar molecule with a basic nitrogen atom, the free amine is expected to be soluble in a wide range of organic solvents, including alcohols (methanol, ethanol, isopropanol), ethereal solvents (diethyl ether, tetrahydrofuran), and chlorinated solvents (dichloromethane, chloroform). Its solubility in water is likely to be moderate due to the presence of the hydrophobic trifluoromethyl group.
-
Hydrochloride Salt: The ionic nature of the hydrochloride salt renders it highly soluble in polar protic solvents like water and lower alcohols, while its solubility in nonpolar organic solvents is expected to be low. This differential solubility is the cornerstone of its purification and isolation.
-
Experimental Protocols for Physical Property Determination
The following protocols are provided as a guide for the experimental determination of key physical properties. These methods are designed to be self-validating and are based on established laboratory techniques.
Boiling Point Determination (Micro-scale)
The determination of the boiling point for a volatile liquid like (S)-1,1,1-trifluoropropan-2-amine can be accurately performed on a small scale using a Thiele tube.
Methodology:
-
Sample Preparation: Place a small volume (approximately 0.5 mL) of the free amine into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Density Determination
The density of the liquid free amine can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.
Methodology:
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder on an analytical balance.
-
Volume of Sample: Carefully add a known volume (e.g., 1.00 mL) of (S)-1,1,1-trifluoropropan-2-amine to the graduated cylinder.
-
Mass of Container and Sample: Reweigh the graduated cylinder containing the amine.
-
Calculation: The density is calculated by dividing the mass of the amine (mass of container and sample minus the mass of the empty container) by the volume of the amine.
-
Replication: Repeat the measurement at least three times and calculate the average density.
Solubility Assessment
A systematic approach to solubility testing provides valuable information for process development.
Methodology:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, isopropanol, tetrahydrofuran, dichloromethane, chloroform, hexane).
-
Sample Preparation: To a series of small, labeled vials, add a known amount of (S)-1,1,1-trifluoropropan-2-amine (e.g., 10 mg).
-
Solvent Addition: Add the selected solvent to each vial in small, incremental volumes (e.g., 0.1 mL).
-
Observation: After each addition, vortex the vial and visually inspect for complete dissolution.
-
Classification: The solubility can be classified based on the amount of solvent required to dissolve the sample (e.g., "freely soluble," "soluble," "sparingly soluble," "insoluble").[8] For more quantitative results, a saturated solution can be prepared, and the concentration of the dissolved amine can be determined by a suitable analytical technique such as GC or HPLC.[9]
Caption: General Workflow for Solubility Assessment.
Spectroscopic Characterization
Spectroscopic data is indispensable for the structural confirmation and purity assessment of (S)-1,1,1-trifluoropropan-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a doublet for the methyl protons (CH₃), a multiplet for the methine proton (CH), and a broad singlet for the amine protons (NH₂). The coupling between the methine proton and the methyl protons will result in the doublet and quartet (further split by the fluorine atoms) appearance.
-
¹³C NMR: The carbon NMR spectrum will display two signals for the carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single signal, likely a doublet due to coupling with the vicinal methine proton, is expected. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.[9]
Note: Specific chemical shifts and coupling constants can be influenced by the solvent and concentration. The provided information is a general prediction.
Safety and Handling
As a fluorinated amine, (S)-1,1,1-trifluoropropan-2-amine requires careful handling. The free amine is a flammable liquid, and both the free amine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE).[2][10]
Key Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[2]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The free amine should be stored under an inert atmosphere.[2]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.
Conclusion
(S)-1,1,1-trifluoropropan-2-amine is a chiral building block of significant importance in contemporary organic synthesis, particularly in the development of new pharmaceutical agents. A comprehensive understanding of its physical properties, as detailed in this guide, is paramount for its safe and effective utilization. The data and protocols presented herein are intended to empower researchers and scientists to confidently incorporate this valuable synthon into their research and development programs.
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